(E)-N'-(4-(dimethylamino)benzylidene)-3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide
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Overview
Description
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-3-(2,3-DIPHENYL-1H-INDOL-1-YL)PROPANEHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dimethylamino, phenyl, and indole groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-3-(2,3-DIPHENYL-1H-INDOL-1-YL)PROPANEHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 4-(dimethylamino)benzaldehyde and 3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-3-(2,3-DIPHENYL-1H-INDOL-1-YL)PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-3-(2,3-DIPHENYL-1H-INDOL-1-YL)PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-3-(2,3-DIPHENYL-1H-INDOL-1-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-METHOXYANILINE
- N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-PHENOXYACETOHYDRAZIDE
Uniqueness
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-3-(2,3-DIPHENYL-1H-INDOL-1-YL)PROPANEHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H30N4O |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2,3-diphenylindol-1-yl)propanamide |
InChI |
InChI=1S/C32H30N4O/c1-35(2)27-19-17-24(18-20-27)23-33-34-30(37)21-22-36-29-16-10-9-15-28(29)31(25-11-5-3-6-12-25)32(36)26-13-7-4-8-14-26/h3-20,23H,21-22H2,1-2H3,(H,34,37)/b33-23+ |
InChI Key |
ASGKGIBMCMYQQW-GZZLJNBRSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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